molecular formula C10H6F2N2O3 B1435281 1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid CAS No. 2096986-06-8

1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid

Cat. No.: B1435281
CAS No.: 2096986-06-8
M. Wt: 240.16 g/mol
InChI Key: MNZGFXJMZRDFJJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction, where a suitable precursor containing the difluorophenyl moiety is reacted with the pyrazole ring.

  • Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or osmium tetroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be carried out to introduce different functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Alkyl halides, acyl chlorides, and suitable catalysts.

Major Products Formed:

  • Oxidation Products: Various hydroxylated derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

  • Industry: Use in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and difluorophenyl groups may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with different substituents.

  • Fluorinated Compounds: Compounds containing fluorine atoms in various positions.

Uniqueness: 1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-3-oxo-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-5-1-6(12)3-7(2-5)14-9(15)8(4-13-14)10(16)17/h1-4,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGFXJMZRDFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
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1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
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1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
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1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid

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